molecular formula C21H40N2O3 B12592722 Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- CAS No. 326859-76-1

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-

Cat. No.: B12592722
CAS No.: 326859-76-1
M. Wt: 368.6 g/mol
InChI Key: XGPLRJSBFPFZFH-UHFFFAOYSA-N
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Description

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is a synthetic organic compound with the molecular formula C21H40N2O3 It is a member of the amide family, characterized by the presence of a hexadecanamide backbone and a propyl group substituted with an oxoacetylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- typically involves the amidation of hexadecanoic acid (palmitic acid) with N-[3-aminopropyl]acetamide. The reaction is often catalyzed by agents such as lead acetate to increase the reaction rate and yield . The process can be carried out under solvent-free conditions to minimize environmental impact and reduce costs .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of esters instead of carboxylic acids can also enhance the reaction rate and yield by shifting the equilibrium towards the desired product .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the oxoacetyl group to a hydroxyl group.

    Substitution: This reaction can replace the oxoacetyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- involves its interaction with specific molecular targets. The oxoacetyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

326859-76-1

Molecular Formula

C21H40N2O3

Molecular Weight

368.6 g/mol

IUPAC Name

N-[3-(oxaldehydoylamino)propyl]hexadecanamide

InChI

InChI=1S/C21H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(25)22-17-15-18-23-21(26)19-24/h19H,2-18H2,1H3,(H,22,25)(H,23,26)

InChI Key

XGPLRJSBFPFZFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCNC(=O)C=O

Origin of Product

United States

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